![molecular formula C6H3N3O2S B1198169 6-硝基苯并[d][1,2,3]噻二唑 CAS No. 29241-16-5](/img/structure/B1198169.png)

6-硝基苯并[d][1,2,3]噻二唑

描述

6-Nitro-1,2,3-benzothiadiazole (NBT) is a heterocyclic compound that is widely used in scientific research. It is a nitro-substituted derivative of benzothiadiazole, which is a bicyclic aromatic compound. NBT is known for its fluorescent properties, which make it useful in a variety of applications, including bioimaging, sensing, and detection.

科学研究应用

抗肿瘤和细胞毒活性

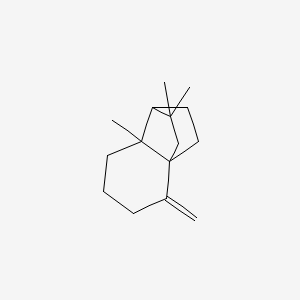

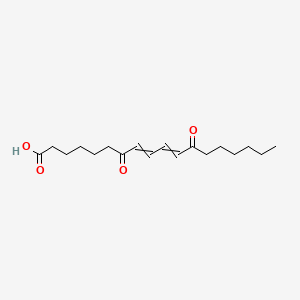

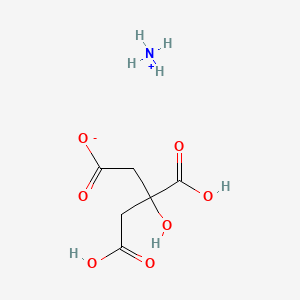

6-硝基苯并[d][1,2,3]噻二唑衍生物已被合成并评估其潜在的抗肿瘤和细胞毒活性。这些化合物对各种人类肿瘤细胞系显示出有希望的结果。 例如,某些衍生物对前列腺癌细胞显示出有效的作用,表明这些化合物在癌症治疗中的潜力 {svg_1}.

抗菌和抗真菌应用

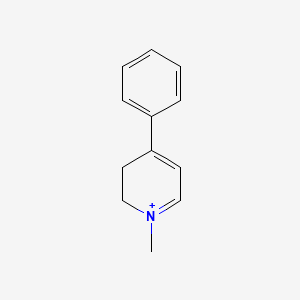

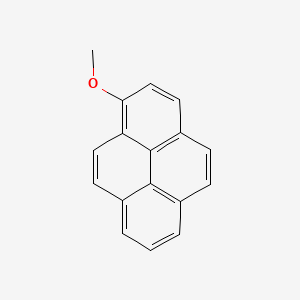

噻二唑衍生物,包括具有 6-硝基苯并噻二唑部分的衍生物,表现出显着的抗菌和抗真菌特性。 这些化合物可用于开发具有较少副作用的新型抗菌药物,这对于对抗耐药菌株和真菌至关重要 {svg_2}.

抗炎和止痛作用

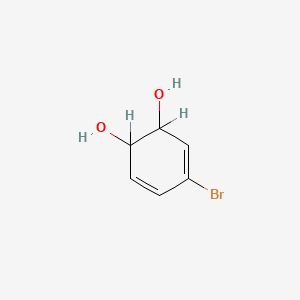

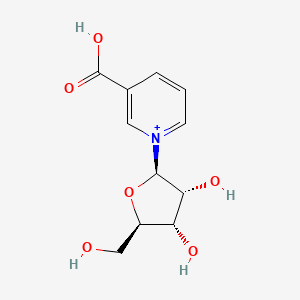

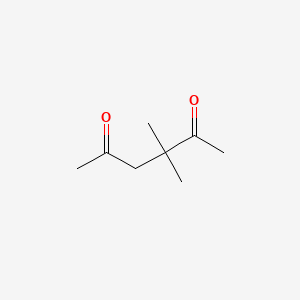

噻二唑衍生物的抗炎和止痛活性使其成为开发新型止痛药物的候选药物。 它们的机制通常涉及炎症途径的调节,从而减轻疼痛和炎症 {svg_3}.

神经保护特性

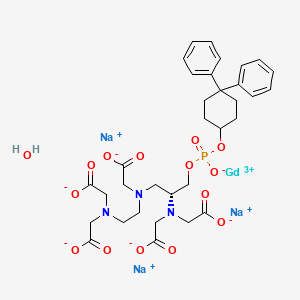

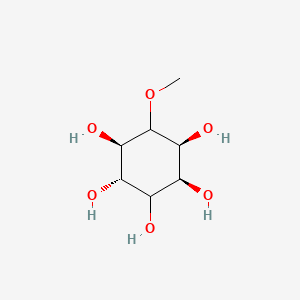

6-硝基苯并[d][1,2,3]噻二唑的某些衍生物已显示出神经保护特性,这可能对治疗神经退行性疾病有益。 这些化合物可能在神经递质的合成或保护神经细胞免受损伤方面发挥作用 {svg_4}.

电子材料开发

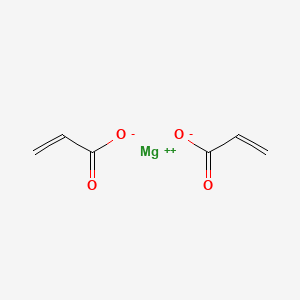

6-硝基-1,2,3-苯并噻二唑及其衍生物是开发光致发光化合物的重要受体单元。由于其强大的吸电子能力,它们被用于有机发光二极管 (OLED)、有机太阳能电池和有机场效应晶体管的分子构建。 这种应用在电子材料和器件的进步中具有重要意义 {svg_5}.

有机合成和化学反应加速剂

6-硝基苯并噻二唑结构在有机合成中被用作各种化合物的构建块。它作为硫类药物、杀生物剂、杀菌剂、染料和化学反应加速剂的母体材料。 其在化学反应中的多功能性使其成为合成化学中的一种宝贵化合物 {svg_6}.

安全和危害

作用机制

Target of Action

It’s known that thiadiazole derivatives, which include 6-nitrobenzo[d][1,2,3]thiadiazole, have shown significant therapeutic potential . They have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

It’s known that the thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the compound to interact with its targets and induce changes.

Biochemical Pathways

It’s known that thiadiazole derivatives have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . These activities suggest that the compound may affect pathways related to inflammation and pain, possibly through the inhibition of biosynthesis of prostaglandins .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents , which may influence its bioavailability.

Result of Action

It’s known that some thiadiazole derivatives have shown significant anti-inflammatory and analgesic activities . This suggests that 6-Nitrobenzo[d][1,2,3]thiadiazole may have similar effects.

Action Environment

It’s known that the compound is a colorless solid and is soluble in organic solvents . These properties suggest that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of organic solvents.

生化分析

Biochemical Properties

6-Nitro-1,2,3-benzothiadiazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates . The compound acts as an inhibitor of certain microsomal oxidation pathways, thereby affecting the metabolism of other compounds. Additionally, 6-Nitro-1,2,3-benzothiadiazole has been shown to interact with proteins involved in electron transport chains, influencing redox reactions within cells .

Cellular Effects

The effects of 6-Nitro-1,2,3-benzothiadiazole on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, the compound can affect gene expression and cellular metabolism . In various cell types, 6-Nitro-1,2,3-benzothiadiazole has been shown to induce oxidative stress, leading to changes in cell function and viability. This compound’s impact on cell signaling and metabolism makes it a valuable tool for studying cellular responses to oxidative stress.

Molecular Mechanism

At the molecular level, 6-Nitro-1,2,3-benzothiadiazole exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds . This inhibition can lead to changes in the levels of various metabolites and affect cellular functions. Additionally, 6-Nitro-1,2,3-benzothiadiazole can induce changes in gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses . These molecular interactions highlight the compound’s potential as a modulator of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Nitro-1,2,3-benzothiadiazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Nitro-1,2,3-benzothiadiazole is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained oxidative stress and alterations in cellular metabolism, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of 6-Nitro-1,2,3-benzothiadiazole vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, 6-Nitro-1,2,3-benzothiadiazole can induce toxic effects, including oxidative damage and cell death. These dose-dependent effects underscore the importance of careful dosage optimization in experimental settings to avoid adverse outcomes.

Metabolic Pathways

6-Nitro-1,2,3-benzothiadiazole is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound’s inhibition of certain oxidation pathways can also affect the metabolism of other substrates, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic interactions is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

Within cells and tissues, 6-Nitro-1,2,3-benzothiadiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as its interactions with target enzymes and proteins are dependent on its cellular localization .

Subcellular Localization

The subcellular localization of 6-Nitro-1,2,3-benzothiadiazole plays a significant role in its activity and function. The compound is known to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the endoplasmic reticulum. The subcellular distribution of 6-Nitro-1,2,3-benzothiadiazole is essential for its role in modulating enzyme activities and cellular processes.

属性

IUPAC Name |

6-nitro-1,2,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-5-6(3-4)12-8-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEXDPWRCYZDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183496 | |

| Record name | 6-Nitro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29241-16-5 | |

| Record name | 6-Nitro-1,2,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029241165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 6-Nitro-1,2,3-benzothiadiazole impact other metabolic processes in the liver?

A1: Yes, despite not affecting estrogen hydroxylation, 6-Nitro-1,2,3-benzothiadiazole at a concentration of 10-6 M was found to inhibit the oxidation of aniline and the demethylation of ethylmorphine, p-nitroanisole, and aminopyrine by 30-70%. [] This suggests that it can influence the activity of certain hepatic microsomal mixed-function oxidases involved in the metabolism of other compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester](/img/structure/B1198087.png)

![[4-(Cyclohexylcarbamoyl)-2-(4-methoxyphenyl)-6-oxo-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1198106.png)

![(1S,4R,5S,6R,7R)-4-Hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B1198108.png)